REACTION_CXSMILES
|
[Na].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.C(Br)(C)C.[Na+:11].[Br-].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14]>O1CCCC1>[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Na+:11].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14] |f:3.4,7.8,^1:0|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This solution is then transferred to another vessel
|
Type
|
CUSTOM
|
Details
|
still pot for the separation of THF
|
Type
|
DISTILLATION
|
Details
|
by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.C(Br)(C)C.[Na+:11].[Br-].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14]>O1CCCC1>[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Na+:11].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14] |f:3.4,7.8,^1:0|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This solution is then transferred to another vessel
|
Type
|
CUSTOM
|
Details
|
still pot for the separation of THF
|
Type
|
DISTILLATION
|
Details
|
by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |